molecular formula C18H23N3O B6625055 (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone

(4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone

Cat. No.: B6625055
M. Wt: 297.4 g/mol
InChI Key: ABDUMOGUZDZDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone: is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a piperidine ring substituted with a tert-butyl group and a naphthyridine moiety, making it a unique molecule with significant potential in various biochemical processes.

Properties

IUPAC Name

(4-tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-18(2,3)13-6-10-21(11-7-13)17(22)14-4-9-20-16-5-8-19-12-15(14)16/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDUMOGUZDZDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)C(=O)C2=C3C=NC=CC3=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Synthesis of the Naphthyridine Moiety: The naphthyridine ring is constructed through condensation reactions involving appropriate precursors.

    Coupling of the Two Moieties: The final step involves coupling the piperidine and naphthyridine moieties through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against specific enzymes, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in treating diseases where enzyme inhibition is beneficial.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-3-yl)methanone
  • (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-5-yl)methanone
  • (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-6-yl)methanone

Uniqueness

Compared to similar compounds, (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone exhibits unique properties due to the specific positioning of the naphthyridine moiety. This positioning influences its binding affinity and specificity towards certain enzymes, making it a valuable compound for targeted biochemical studies and therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.